molecular formula C25H22ClN5O2S B2554083 7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-57-3

7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2554083
CAS RN: 893788-57-3
M. Wt: 491.99
InChI Key: DNHFLUQBKPHIJG-UHFFFAOYSA-N
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Description

7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonists

[1,2,4]triazolo[1,5-c]quinazolines have been identified as potent adenosine receptor (AR) antagonists. Various synthetic strategies have led to a broad range of derivatives exhibiting potent and selective antagonism at A3AR, with potential applications in treating diseases where the adenosine receptor plays a role, including cardiovascular diseases, cancer, and inflammatory conditions. Notably, compounds with multitarget antagonism, such as dual A1/A3 antagonists and balanced pan-AR antagonists, have been discovered, emphasizing the versatility of this scaffold for therapeutic development (Burbiel et al., 2016).

Antibacterial Applications

Compounds incorporating the [1,2,4]triazoloquinazoline scaffold have been synthesized and evaluated for their antibacterial activity. A series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating either 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole at the 3-position exhibited good potency against certain bacterial strains, demonstrating the potential of this chemical structure in developing new antibacterial agents (Gineinah, 2001).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a related class, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for the control of weeds and invasive plant species (Moran, 2003).

Anticancer Activity

Derivatives of 1,2,4-triazolo[4,3-a]quinoline have been explored for their anticancer activity. A series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones synthesized from a base compound showed significant H(1)-antihistaminic activity in vivo, which is a promising lead for further exploration in the context of cancer treatment due to the potential for targeting histamine receptors involved in cancer progression (Alagarsamy et al., 2008).

properties

IUPAC Name

7-chloro-N-(3,4-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-8-19(11-16(14)3)27-23-21-13-18(26)7-10-22(21)31-24(28-23)25(29-30-31)34(32,33)20-9-6-15(2)17(4)12-20/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHFLUQBKPHIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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